N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
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Overview
Description
Synthesis Analysis
- N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidine-3-yl)-2-(6- methoxy-nephthalen-2-yl)propanamide are prepared by condensation of 2-(6-methoxynephthalen-2-yl) -N-(4-oxo-2-aryl thiazolidin-3- yl)propanamide with 2-chlorobenzaldehyde in the presence of a strong base sodium ethoxide. Some of these compounds have shown excellent antibacterial and antifungal activities (Zala, Dave, & Undavia, 2015).
Molecular Structure Analysis
- Crystallographic data of related compounds show that these molecules crystallize in different systems and space groups, indicating a complex molecular structure. For instance, a related compound crystallized in the triclinic system, space group P1, with specific cell parameters indicating a detailed molecular arrangement (Hirano, Hamase, Akita, & Zaitsu, 2004).
Chemical Reactions and Properties
- These compounds undergo various chemical reactions, including condensation and crystallization, to form new compounds with distinct properties. For instance, a related compound was synthesized using bromine as a cyclic reagent and was found to be effective in herbicidal activity (Liu, Guo-hua, Fang, Hai-bin, Xue, Yun-Ning, Lu, Xiao-quan, & Mou-Ming, 2008).
Physical Properties Analysis
- The physical properties of these compounds are determined by their crystal structure and molecular arrangement. X-ray diffraction studies provide insights into their geometric bond lengths and angles, contributing to their physical characteristics (Olivato, Domingues, Mondino, Lima, Zukerman-Schpector, Rittner, & Colle, 2008).
Chemical Properties Analysis
- The chemical properties of these compounds are influenced by their molecular structure and the functional groups present. For instance, the presence of methoxy, thiazolyl, and naphthyl groups in related compounds is critical for achieving high in vitro potency, as observed in SAR studies (Bird, Bruneau, Crawley, Edwards, Foster, Girodeau, Kingston, & McMillan, 1991).
properties
IUPAC Name |
N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-17(23-11-20-12)6-7-18(21)19-10-15-8-13-4-3-5-14(13)9-16(15)22-2/h8-9,11H,3-7,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWWGSMRGFSTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=C(C=C3CCCC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
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